3-(Cyclohexyldisulfanyl)-2-methylfuran
Description
3-(Cyclohexyldisulfanyl)-2-methylfuran is a furan derivative characterized by a disulfide (-S-S-) functional group substituted at the 3-position of the furan ring and a methyl group at the 2-position. The cyclohexyl group attached to the disulfide moiety introduces steric bulk and hydrophobicity, distinguishing it from simpler disulfanyl-furan analogs.
Properties
CAS No. |
61197-12-4 |
|---|---|
Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
3-(cyclohexyldisulfanyl)-2-methylfuran |
InChI |
InChI=1S/C11H16OS2/c1-9-11(7-8-12-9)14-13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
UGZUDYKFHPGWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)SSC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 3-(Ethyldithio)-2-methylfuran
The closest structural analog is 3-(Ethyldithio)-2-methylfuran (C₇H₁₀OS₂, molecular weight 174.28 g/mol), which replaces the cyclohexyl group with an ethyl chain . Key differences include:
- Molecular Weight and Steric Effects : The cyclohexyl variant (estimated molecular formula: C₁₁H₁₆OS₂, molecular weight ~228.38 g/mol) has significantly higher molecular weight and steric hindrance, which may reduce reactivity in nucleophilic substitutions or catalytic transformations.
- Solubility: The ethyl analog is likely more polar and soluble in common organic solvents (e.g., ethanol, acetone) compared to the hydrophobic cyclohexyl derivative, which may prefer nonpolar solvents like hexane.
- Thermal Stability : Disulfide bonds are thermally labile, but the cyclohexyl group’s bulk could stabilize the compound against decomposition compared to the ethyl variant.
Simpler Furan Derivatives: 2-Methylfuran
2-Methylfuran (C₅H₆O, molecular weight 82.10 g/mol) lacks the disulfide substituent and is a volatile organic compound (VOC) emitted from biomass . Key contrasts:
- Reactivity : The absence of a disulfide group in 2-methylfuran limits its utility in redox reactions or cross-linking applications, which are plausible for 3-(Cyclohexyldisulfanyl)-2-methylfuran.
- Volatility: 2-Methylfuran’s lower molecular weight and nonpolar structure result in higher volatility (boiling point ~63–65°C) compared to the disulfide-substituted furan, which is expected to have a boiling point >200°C.
Biomass-Derived Terpenes and Furanics
For example:
- Catalytic Upgrading : Terpenes undergo isomerization and epoxidation , whereas disulfanyl-furans might participate in thiol-disulfide exchange reactions, enabling dynamic covalent chemistry.
- Functional Group Diversity : Terpenes lack sulfur-based functional groups, limiting their use in sulfur-mediated polymerization or pharmaceutical intermediates, where this compound could excel.
Data Table: Comparative Properties of Furan Derivatives
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